molecular formula C12H15N B167536 2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine CAS No. 1747-75-7

2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine

Cat. No. B167536
CAS RN: 1747-75-7
M. Wt: 173.25 g/mol
InChI Key: DHAHYRZWVACIBE-UHFFFAOYSA-N
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Description

2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine, also known as THB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. THB is a bicyclic amine that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Scientific Research Applications

1. Security Ink Development

(E)-2′-[2-(Benzo[d]thiazol-2-yl)vinyl]-N,N-dimethyl-(1,1′-biphenyl)-4-amine 2, a molecule related to 2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine, has been utilized in creating a security ink. This ink is notable for its multi-stimuli response to mechanical force and pH changes, displaying morphological-dependent fluorochromism. The unique properties of this compound, including a profound intramolecular charge transfer (ICT) effect and solid-state emission, are key to its potential application in security inks (Xiao-lin Lu & M. Xia, 2016).

2. Polymeric Compound Synthesis for Medical Applications

The chemical compound 2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine and its derivatives have been used in modifying radiation-induced polyvinyl alcohol/acrylic acid hydrogels. These modifications, achieved through condensation reactions, result in polymers with increased thermal stability and promising antibacterial and antifungal properties. This suggests potential medical applications for these amine-treated polymers (H. M. Aly & H. L. A. El-Mohdy, 2015).

3. Catalysis in Organic Synthesis

Compounds similar to 2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine have been used in palladium-catalyzed amination reactions. These reactions are important for synthesizing a wide array of aryl halides and triflates. The effectiveness of these compounds as ligands in catalysis is attributed to their steric and electronic properties, which facilitate key steps in the reaction process (J. Wolfe et al., 2000).

4. Molecular Structure and Electronic Property Analysis

Aminothiazole derivatives of 2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine have been synthesized and studied for their molecular and electronic structures. These studies involve X-ray crystallography, spectroscopic, and computational methods, providing insights into the properties and potential applications of these compounds in various fields (M. Adeel et al., 2017).

5. Organotellurium Compound Synthesis

Research on [1,1'-biphenyl]-4-amine derivatives includes the preparation of novel organotellurium compounds. These compounds have been characterized and analyzed using various techniques, including density functional theory (DFT), to understand their molecular structure and stability. This work contributes to the field of organometallic chemistry and its applications (Gofran Safi Mokhtar & N. Al-Saadawy, 2022).

properties

IUPAC Name

4-(cyclohexen-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h4,6-9H,1-3,5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAHYRZWVACIBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60506270
Record name 2',3',4',5'-Tetrahydro[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine

CAS RN

1747-75-7
Record name 2',3',4',5'-Tetrahydro[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This compound was prepared similarly as described in J. v. Braun et al., J. Liebigs Ann. Chem., 472 (1929), 1-89, from refluxing aniline (2 equivalents), cyclohexanone (1 equivalent) in ethanol and 37% hydrochloric acid for 4-5 days, followed by addition of ethyl acetate, water, and sodium hydroxide, neutralisation with 85% phosphoric acid, phase separation, and distillation of the organic phase. The residue was added a catalytic amount of sulfuric acid and distilled (180° C., 5-7 mbar). The distillate was redistilled (120° C., 3 mbar) to afford (in the residue) a 49% yield of the desired 4-cyclohex-1-enylaniline.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

1-Cyclohex-1-enyl-4-nitrobenzene (11.7 g, 57.6 mmol) was dissolved in hot absolute ethanol (170 mL). Stannous chloride (65 g, 288 mmol) was added and the reaction mixture was stirred at reflux temperature for 1.5 hours. The reaction mixture was concentrated in vacuo and the residue was added ethyl acetate (700 mL) and water (700 mL), and neutralised to pH 7 with sodium hydroxide (4 N). Ethyl acetate (150 mL) was added and the mixture was filtered through celite. The organic phase of the filtrate was washed with water and a saturated solution of sodium chloride, dried over MgSO4, and concentrated in vacuo. The residue was purified on silica (200 g) using ethyl acetate and heptane (1:4) as eluent to give 7.4 g of 4-(cyclohex-1-enyl)phenylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AJ Ovens, YS Gee, NXY Ling, D Yu… - Biochemical …, 2022 - portlandpress.com
The AMP-activated protein kinase (AMPK) αβγ heterotrimer is a primary cellular energy sensor and central regulator of energy homeostasis. Activating skeletal muscle AMPK with small …
Number of citations: 4 portlandpress.com

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